molecular formula C9H12O B13834612 3,4-Dimethylidenehept-6-en-2-one

3,4-Dimethylidenehept-6-en-2-one

Cat. No.: B13834612
M. Wt: 136.19 g/mol
InChI Key: TZHVGXRRAKLLAU-UHFFFAOYSA-N
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Description

3,4-Dimethylidenehept-6-en-2-one is an α,β-unsaturated ketone characterized by a conjugated dienone system. The molecule features a heptenone backbone with methylidene groups at positions 3 and 4, contributing to its electron-deficient nature.

Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3,4-dimethylidenehept-6-en-2-one

InChI

InChI=1S/C9H12O/c1-5-6-7(2)8(3)9(4)10/h5H,1-3,6H2,4H3

InChI Key

TZHVGXRRAKLLAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=C)C(=C)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylidenehept-6-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of 3,4-dimethylpent-2-enal with acetone under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylidenehept-6-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylidene groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3,4-Dimethylidenehept-6-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,4-Dimethylidenehept-6-en-2-one involves its interaction with various molecular targets. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the methylidene groups can undergo electrophilic addition reactions, leading to the formation of new chemical bonds and the modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,4-Dimethylidenehept-6-en-2-one with compounds sharing functional or structural motifs, as identified in the evidence:

1,2-Dimethyl-4-[(4E)-6-Methylhept-4-en-1-yl]cyclohexa-1,3-diene

  • Structure : Cyclohexa-1,3-diene core with a methyl-substituted heptenyl chain.
  • Key Differences: Lacks the ketone group present in this compound, reducing electrophilicity. The cyclohexadiene ring introduces steric constraints absent in the linear heptenone structure.
  • Reactivity : Primarily undergoes Diels-Alder reactions due to the conjugated diene system, whereas the target compound’s ketone enables nucleophilic additions .

Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (6d)

  • Structure: Isoquinoline derivative with methoxy and ester groups.
  • Key Differences: Aromatic heterocycle vs. aliphatic dienone backbone. Electron-donating methoxy groups contrast with the electron-withdrawing ketone in the target compound.
  • Applications: Isoquinoline derivatives are prevalent in alkaloid synthesis, whereas the target compound’s reactivity aligns with non-aromatic conjugated systems .

4,7-Methano-1H-Indene Derivatives

  • Example: 3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene (CAS 77-73-6).
  • Structure : Bicyclic system with fused cyclohexene and cyclopentene rings.
  • Key Differences: Rigid bicyclic framework vs. the flexible heptenone chain. No ketone functionality, limiting comparison to steric and conformational properties .

Comparative Data Table

Compound Core Structure Functional Groups Key Reactivity
This compound Linear heptenone α,β-unsaturated ketone, dienone Electrophilic addition, cycloaddition
1,2-Dimethyl-4-(6-methylhept-4-enyl)cyclohexa-1,3-diene Cyclohexadiene Conjugated diene, alkyl chain Diels-Alder reactions
Ethyl 6,7-dimethoxyisoquinoline-2-carboxylate (6d) Isoquinoline Ester, methoxy groups Nucleophilic substitution, alkaloid synthesis
4,7-Methano-1H-indene derivatives Bicyclic hydrocarbon None (pure hydrocarbon) Sterically constrained additions

Research Findings and Implications

  • Electron-Deficient Nature: The ketone and conjugated dienone in this compound enhance its reactivity toward nucleophiles compared to purely hydrocarbon analogs like cyclohexadienes .
  • Steric Flexibility: Unlike rigid bicyclic systems (e.g., 4,7-methanoindene), the linear structure of the target compound allows for greater conformational freedom, favoring intermolecular reactions .
  • Functional Group Synergy: The combination of methylidene groups and ketone distinguishes it from isoquinoline derivatives (e.g., compound 6d), which rely on aromaticity and heteroatoms for reactivity .

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